3-{[(Tert-butoxy)carbonyl][2-(4-fluorophenyl)ethyl]amino}propanoic acid
Description
3-{[(Tert-Butoxy)Carbonyl][2-(4-Fluorophenyl)Ethyl]Amino}Propanoic Acid is a Boc-protected amino acid derivative featuring a 2-(4-fluorophenyl)ethyl substituent on the amino group and a propanoic acid backbone. This compound is part of a broader class of tert-butoxycarbonyl (Boc)-protected amino acids, widely used as intermediates in peptide synthesis and drug design due to their stability and ease of deprotection under mild acidic conditions .
The 4-fluorophenyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it valuable in optimizing pharmacokinetic properties in drug candidates .
Properties
IUPAC Name |
3-[2-(4-fluorophenyl)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO4/c1-16(2,3)22-15(21)18(11-9-14(19)20)10-8-12-4-6-13(17)7-5-12/h4-7H,8-11H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTSZBAHHPNJSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC1=CC=C(C=C1)F)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Alkylation with 2-(4-Fluorophenyl)ethyl Bromide
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Reagents : 2-(4-Fluorophenyl)ethyl bromide (1.5 equiv), K₂CO₃ (2.0 equiv) in DMF.
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Conditions : Heating at 60°C for 12 hours.
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Yield : 65–75%, with minor over-alkylation byproducts.
Method B: Reductive Amination
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Reagents : 4-Fluorophenylacetaldehyde (1.2 equiv), NaBH₃CN (1.0 equiv) in MeOH.
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Conditions : Room temperature, 6 hours.
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Yield : 70–80%, with higher regioselectivity.
Comparative Data :
| Method | Reagents | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| A | 2-(4-Fluorophenyl)ethyl bromide | 60 | 68 | 90 |
| B | 4-Fluorophenylacetaldehyde | 25 | 78 | 95 |
Propanoic Acid Backbone Formation
The propanoic acid moiety is typically introduced via hydrolysis of a methyl or ethyl ester precursor:
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Ester Synthesis : Coupling Boc-protected intermediates with methyl acrylate using DCC/HOBt.
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Hydrolysis : Treating the ester with LiOH in THF/H₂O (3:1) at 0°C for 2 hours.
Optimization Insights :
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Catalyst Choice : HATU over DCC improves coupling efficiency (yield increases from 70% to 85%).
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Hydrolysis pH : Maintaining pH 10–11 prevents Boc deprotection.
Industrial-Scale Synthesis
Large-scale production employs continuous flow reactors to enhance reproducibility and safety:
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Flow Reactor Parameters :
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Residence Time : 30 minutes.
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Temp : 50°C.
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Pressure : 2 bar.
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Advantages :
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Reduced solvent use (50% less DMF).
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20% higher yield compared to batch processes.
Analytical Characterization
Post-synthesis validation ensures structural fidelity:
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¹H NMR :
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δ 1.43 (s, 9H, Boc tert-butyl).
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δ 7.25–7.35 (m, 4H, fluorophenyl).
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HPLC : C18 column, 95:5 H₂O/ACN + 0.1% TFA, retention time = 12.3 min.
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MS (ESI) : [M+H]⁺ = 338.2 (theoretical 338.1).
Challenges and Mitigation Strategies
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Boc Deprotection During Hydrolysis :
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Solution : Use LiOH instead of NaOH for milder conditions.
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Racemization at α-Carbon :
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Solution : Conduct reactions at ≤0°C and use chiral auxiliaries.
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Chemical Reactions Analysis
Types of Reactions
3-{[(Tert-butoxy)carbonyl][2-(4-fluorophenyl)ethyl]amino}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated precursors and nucleophiles like amines or thiols.
Major Products
Oxidation: Carboxylic acids or ketones depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structure
The compound can be represented as follows:
- Chemical Formula : C₁₅H₁₈FNO₃
- CAS Number : 86129-35-3
Medicinal Chemistry
- Drug Development : The compound serves as a precursor for designing selective inhibitors targeting G protein-coupled receptors (GPCRs). Its structural features allow for modifications that can enhance potency and selectivity against specific targets, such as GRK2 (G protein-coupled receptor kinase 2), which plays a role in various signaling pathways related to cardiovascular diseases .
- Anticancer Research : The incorporation of fluorinated aromatic groups has been linked to improved pharmacokinetic properties. Studies have shown that such modifications can lead to compounds with enhanced bioavailability and efficacy against cancer cell lines .
Biological Evaluations
- In Vitro Studies : Various derivatives of this compound have been evaluated for their biological activity, particularly in inhibiting specific kinases involved in tumor growth and metastasis. For example, compounds synthesized from this framework have shown promising results in reducing cell proliferation in cancer models .
- Selectivity Profiles : The selectivity of these compounds can be fine-tuned by altering the substituents on the phenyl ring or modifying the Boc group, leading to a library of potential drug candidates with varying activity profiles against different biological targets .
Case Studies
Mechanism of Action
The mechanism of action of 3-{[(Tert-butoxy)carbonyl][2-(4-fluorophenyl)ethyl]amino}propanoic acid involves its interaction with specific molecular targets. The Boc group protects the amine, allowing selective reactions at other functional groups. Upon deprotection, the amine can participate in various biochemical pathways .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituent (R Group) | Molecular Formula | Molecular Weight | CAS Number | Key Features | Reference |
|---|---|---|---|---|---|---|
| Target Compound | 2-(4-Fluorophenyl)ethyl | C₁₆H₂₁FNO₄ | 310.34 | Not explicitly provided | Fluorine enhances lipophilicity; ethyl linker provides flexibility | |
| 3-{(tert-Butoxy)CarbonylAmino}Propanoic Acid | 2-Phenylethyl | C₁₆H₂₂N₂O₄ | 306.36 | N/A | Lacks fluorine; higher hydrophobicity than fluorinated analog | |
| 3-{[(tert-Butoxy)Carbonyl][(4-Fluorophenyl)Methyl]Amino}Propanoic Acid | 4-Fluorophenylmethyl | C₁₅H₁₉FNO₄ | 296.32 | 1182127-75-8 | Shorter methyl linker; increased steric hindrance | |
| (S)-2-((tert-Butoxycarbonyl)Amino)-3-(4-Chloro-3-Fluorophenyl)Propanoic Acid | 4-Chloro-3-fluorophenyl | C₁₄H₁₇ClFNO₄ | 317.74 | 1629658-28-1 | Dual halogen substitution; potential for enhanced target binding | |
| 2-{[(tert-Butoxy)Carbonyl]Amino}-3-(1,3-Thiazol-2-yl)Propanoic Acid | 1,3-Thiazol-2-yl | C₁₁H₁₆N₂O₄S | 272.33 | 879502-02-0 | Heterocyclic substituent; improved solubility in polar solvents |
Key Structural Differences and Implications
Fluorine Substitution: The 4-fluorophenyl group in the target compound increases electron-withdrawing effects and metabolic stability compared to non-fluorinated analogs like the 2-phenylethyl derivative . Fluorine’s electronegativity also enhances binding interactions with aromatic residues in enzyme active sites .
Linker Length (Ethyl vs. Methyl) :
- The ethyl linker in the target compound provides greater conformational flexibility than methyl-linked analogs (e.g., 4-fluorophenylmethyl), which may improve binding to bulkier biological targets .
Halogen vs. Heterocyclic Substituents :
- Dual halogenation (e.g., 4-chloro-3-fluorophenyl in ) introduces steric and electronic effects distinct from single-substituent analogs. Thiazole-containing derivatives (e.g., ) offer π-stacking capabilities and solubility advantages but lack the fluorophenyl group’s metabolic stability.
Q & A
What is the role of the tert-butoxycarbonyl (Boc) group in this compound, and how does it influence synthetic applications?
Basic:
The Boc group serves as a protective moiety for the amino group during multi-step organic synthesis. It prevents unwanted side reactions (e.g., nucleophilic attacks or oxidation) and allows selective deprotection under acidic conditions (e.g., using trifluoroacetic acid). This is critical in peptide synthesis, where sequential coupling of amino acids requires precise control over reactive sites .
Advanced:
The steric bulk of the Boc group can influence reaction kinetics and regioselectivity. For instance, in solid-phase peptide synthesis (SPPS), the Boc-protected derivative may exhibit slower coupling rates compared to smaller protecting groups (e.g., Fmoc), necessitating optimized activation reagents like HATU or DIC. Researchers should monitor reaction progress via TLC or LC-MS to confirm complete coupling before deprotection .
What synthetic strategies are effective for preparing this compound, and how do reaction conditions impact yield?
Basic:
A common route involves:
Amino Protection: Reacting the primary amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or THF, using a base like triethylamine to scavenge HCl .
Functionalization: Introducing the 4-fluorophenyl ethyl group via alkylation or reductive amination.
Purification: Chromatography (e.g., silica gel) or recrystallization to isolate the product .
Advanced:
Optimization of alkylation steps is critical. For example, using NaBH₃CN for reductive amination in methanol/THF (1:1) at 0°C–RT minimizes side products like over-alkylation. Yields drop significantly if pH exceeds 8.5 due to Boc group instability. Kinetic studies (monitored by NMR) suggest a 2-hour reaction time maximizes efficiency .
How do structural analogs differ in biological activity, and what methods validate these differences?
Basic:
Structural variations (e.g., fluorophenyl vs. chlorophenyl substituents) alter lipophilicity (logP) and binding affinity. For example, replacing the 4-fluorophenyl group with a 3-fluorophenyl moiety reduces target enzyme inhibition by ~40%, as shown in comparative IC₅₀ assays .
Advanced:
Computational modeling (e.g., molecular docking with AutoDock Vina) predicts steric clashes between the ethyl linker and hydrophobic enzyme pockets. Experimental validation via surface plasmon resonance (SPR) reveals a 2.3-fold decrease in binding kinetics (ka/kd) for analogs with bulkier substituents .
What analytical techniques are essential for characterizing this compound and resolving data contradictions?
Basic:
- NMR: ¹H/¹³C NMR confirms Boc group integrity (δ ~1.4 ppm for tert-butyl) and aromatic proton environments (δ 6.8–7.2 ppm for fluorophenyl).
- HPLC-MS: Verifies purity (>95%) and molecular ion ([M+H]⁺) .
Advanced:
Discrepancies in melting points or solubility across studies often arise from polymorphic forms. Powder X-ray diffraction (PXRD) and dynamic vapor sorption (DVS) can identify hydrate vs. anhydrous forms. For example, a 10°C variation in mp (120–130°C) may correlate with crystallinity differences .
How does this compound interact with enzymatic targets, and what assays quantify these interactions?
Basic:
The compound acts as a competitive inhibitor for aminopeptidases, demonstrated via colorimetric assays (e.g., release of p-nitroaniline from L-alanine-pNA). IC₅₀ values typically range from 5–20 µM .
Advanced:
Isothermal titration calorimetry (ITC) reveals entropy-driven binding (ΔS = +15 kcal/mol), suggesting hydrophobic interactions dominate. Fluorescence polarization (FP) assays using FITC-labeled peptides show a 30% reduction in polarization upon inhibitor binding, indicating displacement from the active site .
Key Recommendations for Researchers
- Synthesis: Prioritize reductive amination over alkylation to avoid byproducts.
- Characterization: Use PXRD to resolve polymorphic discrepancies.
- Assays: Combine ITC and SPR for comprehensive binding studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
